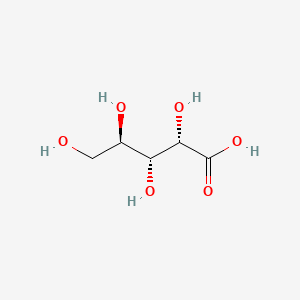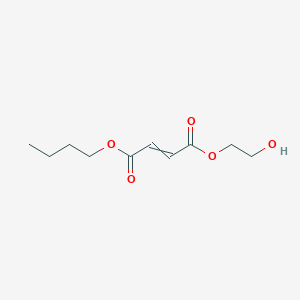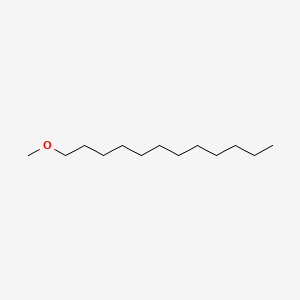
D-arabinonic acid
Overview
Description
. This compound is significant in various biochemical pathways and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-arabinonic acid can be synthesized through the oxidation of D-arabinose. One common method involves the use of bromine water as an oxidizing agent. The reaction proceeds under mild conditions, typically at room temperature, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the microbial oxidation of D-arabinose using specific strains of bacteria or fungi. These microorganisms possess enzymes that facilitate the oxidation process, converting D-arabinose to this compound efficiently .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form D-arabinono-1,4-lactone.
Reduction: It can be reduced back to D-arabinose under specific conditions.
Substitution: The carboxylic acid group in this compound can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Bromine water, mild temperature.
Reduction: Sodium borohydride, mild temperature.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Oxidation: D-arabinono-1,4-lactone.
Reduction: D-arabinose.
Esterification: Various esters of this compound.
Scientific Research Applications
D-arabinonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic disorders.
Mechanism of Action
D-arabinonic acid exerts its effects primarily through its role as a metabolite in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids. The compound interacts with specific enzymes, facilitating the conversion of pentoses into useful biochemical intermediates .
Comparison with Similar Compounds
L-arabinonic acid: The enantiomer of D-arabinonic acid, differing in the spatial arrangement of atoms.
D-gluconic acid: Another sugar acid with similar chemical properties but derived from glucose.
D-ribonic acid: Similar in structure but derived from ribose.
Uniqueness: this compound is unique due to its specific role in the metabolism of D-arabinose. Its distinct spatial configuration allows it to participate in unique biochemical pathways that are not accessible to its enantiomer or other similar compounds .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862017 | |
| Record name | Pentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-30-2 | |
| Record name | Arabinonic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















